7,8,4'-Trimethoxyisoflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7,8,4’-Trimethoxyisoflavone is a naturally occurring isoflavone, a type of flavonoid found in various plants. Isoflavones are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. 7,8,4’-Trimethoxyisoflavone, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,4’-Trimethoxyisoflavone typically involves the methylation of hydroxyl groups on the isoflavone backbone. One common method includes the use of methyl iodide and a base such as potassium carbonate in a suitable solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of 7,8,4’-Trimethoxyisoflavone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Types of Reactions:

Oxidation: 7,8,4’-Trimethoxyisoflavone can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of 7,8,4’-Trimethoxyisoflavone can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoflavone derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions where methoxy groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced isoflavone derivatives.

Substitution: Isoflavones with substituted functional groups.

科学的研究の応用

Biological Activities

1. Antioxidant Properties

7,8,4'-Trimethoxyisoflavone exhibits significant antioxidant activity. Research indicates that flavonoids can scavenge free radicals and protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with chronic diseases such as cancer and cardiovascular diseases .

2. Inhibition of Tyrosinase Activity

One of the notable applications of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. Studies have shown that this compound can effectively inhibit the oxidation of l-DOPA by tyrosinase with an IC50 value of approximately 10.31 μM . The mechanism involves chelation with copper ions and altering the enzyme's conformation, making it a potential candidate for cosmetic applications aimed at reducing hyperpigmentation.

3. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting lipoxygenase pathways. Isoflavonoids like this compound can suppress the synthesis of leukotriene A4 (LTA4), which is involved in inflammatory responses. This suggests potential applications in developing nutraceuticals or pharmaceuticals targeting inflammatory conditions .

Therapeutic Potential

1. Cancer Research

Research has indicated that isoflavones possess anticancer properties. This compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways involved in cancer progression makes it a subject of interest for cancer therapeutics .

2. Neuroprotective Effects

Some studies suggest that flavonoids can exert neuroprotective effects by reducing oxidative stress and inflammation in neural tissues. This property may have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

作用機序

The mechanism of action of 7,8,4’-Trimethoxyisoflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anti-cancer Activity: 7,8,4’-Trimethoxyisoflavone induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

類似化合物との比較

- 7,4’-Dimethoxyisoflavone

- 5-Hydroxy-7,4’-Dimethoxyisoflavone

- 5-Hydroxy-7,3’,4’-Trimethoxyisoflavone

Comparison: 7,8,4’-Trimethoxyisoflavone is unique due to its specific substitution pattern on the isoflavone backbone. This unique structure contributes to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, 7,8,4’-Trimethoxyisoflavone may exhibit enhanced antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development.

生物活性

7,8,4'-Trimethoxyisoflavone (TMF) is a naturally occurring isoflavone that has garnered attention for its diverse biological activities. This article delves into the biological properties of TMF, including its antioxidant, anti-inflammatory, and wound healing effects, supported by various studies and research findings.

Chemical Structure and Properties

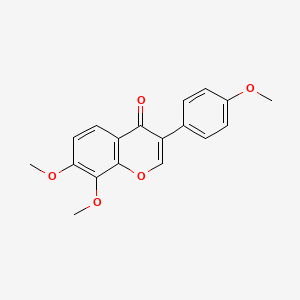

TMF is characterized by its unique chemical structure, which includes three methoxy groups attached to the isoflavone backbone. Its molecular formula is C18H16O5 and it has a molecular weight of 320.32 g/mol. The presence of these methoxy groups significantly influences its biological activities.

1. Antioxidant Activity

TMF exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that TMF can scavenge free radicals and reduce oxidative damage in various cell types. A study comparing the antioxidant capacities of different isoflavones found that TMF showed superior activity compared to daidzein and vitamin C .

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Daidzein | 20.0 |

| Vitamin C | 15.0 |

2. Anti-inflammatory Effects

TMF has been shown to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. In vitro studies demonstrated that TMF treatment reduced levels of TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

3. Wound Healing Properties

A notable study explored the synergistic effects of TMF with glycitin on wound healing in an animal model. The combination significantly accelerated wound closure and reduced scar formation compared to controls . The mechanism involved increased secretion of TGF-β, which plays a critical role in tissue regeneration.

Case Study: Wound Healing Experiment

- Objective: To evaluate the efficacy of TMF and glycitin in promoting wound healing.

- Method: Mice were subjected to excisional wounds and treated with either TMF alone or a 1:1 mixture of TMF and glycitin.

- Results: The combination treatment led to:

- Faster wound closure (average reduction in healing time by 30%).

- Enhanced collagen deposition observed through histological analysis.

The biological activities of TMF can be attributed to several mechanisms:

- Antioxidant Mechanism: TMF's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative stress.

- Anti-inflammatory Pathway: By inhibiting NF-kB activation, TMF reduces the expression of inflammatory mediators.

- Wound Healing Mechanism: The elevation of growth factors like TGF-β enhances fibroblast proliferation and migration.

特性

IUPAC Name |

7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-17-13(16(14)19)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZCBRQLDFFZHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of 7,8,4'-trimethoxyisoflavone?

A1: While the provided research abstract [] does not explicitly state the molecular formula or weight of this compound, it confirms that its structure was elucidated using Mass Spectrometry (MS) and both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The name itself indicates the presence of three methoxy groups (-OCH3) at positions 7, 8, and 4' on the isoflavone skeleton. Further research using databases or scientific literature may be needed to obtain the exact molecular formula, weight, and detailed spectroscopic data.

Q2: Besides this compound, what other compounds were isolated from Bowdichia virgilioides in this study?

A2: The study successfully isolated several compounds from the wood of Bowdichia virgilioides, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。